6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
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Description
6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one is a useful research compound. Its molecular formula is C26H15NO3 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Biological Activity
6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one, with the CAS number 652138-17-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is C26H15N O3. Its structure features a complex arrangement combining benzofuran and pyridine moieties, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of naphtho[1,2-b]pyran compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.3 μg/mL |
Escherichia coli | 8 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines. For example:
Cell Line | IC50 (μg/mL) |
---|---|
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 25 |
MCF-7 (Breast Cancer) | 20 |
These results indicate that the compound may inhibit cancer cell proliferation effectively .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce nitric oxide production in activated macrophages, which is a key indicator of inflammation. The IC50 value for inhibiting nitric oxide production was reported at approximately 24.64 μM .
Case Studies
One notable study investigated the effects of this compound on human cancer cell lines and found that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. The study highlighted its potential as an anticancer drug candidate due to its dual action on both proliferation and cell death mechanisms .
Properties
CAS No. |
652138-17-5 |
---|---|
Molecular Formula |
C26H15NO3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-pyridin-4-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C26H15NO3/c28-22-15-24(16-9-11-27-12-10-16)30-26-19-7-3-2-6-18(19)20(14-21(22)26)25-13-17-5-1-4-8-23(17)29-25/h1-15H |
InChI Key |
HTMOHVZZUCYTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C5=CC=CC=C53)OC(=CC4=O)C6=CC=NC=C6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.